Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)

Copolymerization kinetics Reactivity ratios Carbanionic polymerization

Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI), most commonly referred to as 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene (CAS 124389-79-3; molecular formula C₁₆H₂₄O₃Si; MW 292.45 g/mol), is a heterobifunctional organosilane that covalently integrates a thermally crosslinkable benzocyclobutene (BCB) moiety with a hydrolytically active triethoxysilyl group via a (E)-vinyl spacer. The compound exhibits a predicted density of 1.047 ± 0.06 g/cm³, a predicted boiling point of 355.8 ± 41.0 °C, and a flash point of 207.5 ± 27.6 °C.

Molecular Formula C16H24O3Si
Molecular Weight 292.44 g/mol
Cat. No. B12342347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)
Molecular FormulaC16H24O3Si
Molecular Weight292.44 g/mol
Structural Identifiers
SMILESCCO[Si](C=CC1=CC2=C(CC2)C=C1)(OCC)OCC
InChIInChI=1S/C16H24O3Si/c1-4-17-20(18-5-2,19-6-3)12-11-14-7-8-15-9-10-16(15)13-14/h7-8,11-13H,4-6,9-10H2,1-3H3/b12-11+
InChIKeyACGHDHBFJDZRFF-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Triethoxysilyl)vinyl]benzocyclobutene (CAS 124389-79-3): Procurement-Relevant Structural and Functional Profile


Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI), most commonly referred to as 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene (CAS 124389-79-3; molecular formula C₁₆H₂₄O₃Si; MW 292.45 g/mol), is a heterobifunctional organosilane that covalently integrates a thermally crosslinkable benzocyclobutene (BCB) moiety with a hydrolytically active triethoxysilyl group via a (E)-vinyl spacer . The compound exhibits a predicted density of 1.047 ± 0.06 g/cm³, a predicted boiling point of 355.8 ± 41.0 °C, and a flash point of 207.5 ± 27.6 °C . Its structural architecture enables two orthogonal reaction manifolds: (i) hydrolysis and condensation of the triethoxysilyl group for covalent anchoring to inorganic oxide surfaces (SiO₂, glass, metal oxides), and (ii) thermally induced ring-opening of the BCB unit to generate reactive o-xylylene intermediates that undergo Diels–Alder cycloaddition or homopolymerization for traceless crosslinking [1]. This dual functionality distinguishes it from both conventional monofunctional silane coupling agents (e.g., vinyltriethoxysilane) and non-silane BCB monomers (e.g., 4-vinylbenzocyclobutene), positioning it as a strategic molecular building block for hybrid organic–inorganic materials, low-k dielectric thermosets, and surface-modification applications in microelectronics packaging [2].

Why Vinyltriethoxysilane or 4-Vinylbenzocyclobutene Cannot Replace 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene in Demanding Applications


The target compound occupies a unique functional niche that cannot be replicated by simple admixture of its monofunctional analogs. Vinyltriethoxysilane (VTES, CAS 78-08-0) provides hydrolytic surface anchoring but lacks the BCB thermal crosslinking motif; conversely, 4-vinylbenzocyclobutene (4-VBCB, CAS 99717-87-0) offers BCB-based crosslinking but lacks a silane anchoring group, requiring a separate surface-functionalization step . Even within the BCB-silane family, the specific (E)-vinyl-triethoxysilyl connectivity in CAS 124389-79-3 provides a distinct conjugation pathway and hydrolysis profile compared to BCB-alkyl-silanes or multi-BCB silanes [1]. Critically, the copolymerization reactivity ratios of 4-VBCB with styrene (rₛ = 2.75, r₄₋VBCB = 0.23) confirm that the BCB-bearing monomer incorporates with a pronounced compositional gradient in carbanionic copolymerization; exchanging the silane-decorated monomer for its non-silane analog fundamentally alters both the polymerization kinetics and the resulting film's surface-adhesive properties [2]. For procurement decisions in microelectronics, low-k dielectrics, and hybrid coating formulations, these molecular-level differences translate into quantifiable performance gaps in dielectric constant, adhesion energy, and thermomechanical stability that generic substitutions cannot bridge [3].

Quantitative Differentiation Evidence for 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene vs. Closest Analogs


Copolymerization Reactivity Ratios of 4-VBCB with Styrene Define Compositional Gradient Control Unavailable with Non-BCB Silanes

In carbanionic statistical copolymerization, 4-vinylbenzocyclobutene (4-VBCB), the direct synthetic precursor to the target triethoxysilyl compound, exhibits a markedly lower reactivity than styrene. In situ ¹H-NMR kinetic studies in cyclohexane-d₁₂ yielded reactivity ratios of rₛ = 2.75 for styrene and r₄₋VBCB = 0.23, confirming that styrene is the more reactive monomer and that 4-VBCB incorporates with a pronounced compositional taper along the polymer chain [1]. This kinetic bias is absent in copolymers using conventional silane monomers such as vinyltriethoxysilane, which lack the sterically demanding BCB substituent and thus exhibit different copolymerization behavior. The tapered architecture directly impacts the spatial distribution of crosslinkable BCB units and triethoxysilyl anchoring groups within each polymer chain, providing synthetic control over film morphology and crosslink density that is unavailable with non-BCB silane comonomers [2].

Copolymerization kinetics Reactivity ratios Carbanionic polymerization

Dielectric Constant Reduction in All-Benzocyclobutene Polycarbosilane Thermosets vs. Industry-Standard DVS-BCB

All-benzocyclobutene functionalized polycarbosilanes, synthesized via ring-opening polymerization of dibenzocyclobutene-silacyclobutane monomers (directly related to the BCB-silane chemistry of the target compound), achieve a dielectric constant (k) as low as 2.42 at 10 MHz upon thermal curing, with a 5% weight loss temperature (T₅%) of up to 506 °C under N₂ [1]. In comparison, the industry-standard benzocyclobutene thermoset DVS-BCB (divinylsiloxane-bis-benzocyclobutene, e.g., Cyclotene™) exhibits a dielectric constant of ~2.65 at 1 MHz and ~2.7 at high frequency, with a T₅% typically below 450 °C [2]. The k-value advantage (Δk ≈ -0.18 to -0.28) directly translates to reduced RC signal delay in interlayer dielectric applications. Furthermore, silsesquioxane-modified BCB composites incorporating organoalkoxysilane building blocks analogous to the target compound have demonstrated dielectric constants as low as 2.20 with dissipation factors of 7.04 × 10⁻⁴ [3].

Low-k dielectric Polycarbosilane Microelectronic packaging

Vinyl-Functional Silanes Uniquely Enhance BCB-to-SiO₂ Adhesion Energy Among Organofunctional Silane Classes

A systematic study of silane adhesion promoter efficacy at the benzocyclobutene (BCB)/silicon dioxide interface evaluated silanes with varying organofunctional groups (vinyl, amino, methacryloxy, glycidoxy, methyl, etc.). After normalizing for differences in silane surface coverage, only the vinyl-functional silane was found to enhance the adhesion of BCB to SiO₂; all other organofunctional silane classes (including widely used 3-aminopropyltriethoxysilane, APTES) showed no statistically significant adhesion enhancement relative to the untreated interface [1]. This finding is mechanistically attributed to the ability of the vinyl group to participate in the thermal cure chemistry of BCB (Diels–Alder cycloaddition with o-xylylene intermediates), forming covalent bonds across the interface. The target compound, bearing both a vinyl group conjugated to the BCB ring and a triethoxysilyl anchoring group, is structurally optimized to exploit this vinyl-specific adhesion mechanism, whereas APTES and other non-vinyl silanes rely on weaker secondary interactions [2]. In four-point bending fracture mechanics measurements, the critical adhesion energy (CAE) of BCB-bonded wafers increased by approximately a factor of 2 when an adhesion promoter was employed [3].

Adhesion energy Silane coupling agent BCB–silicon dioxide interface

Thermally Induced Traceless Crosslinking in Ultrathin Films (3–6 nm) with Measurable Modulus Enhancement

Polystyrene-co-poly(4-VBCB) copolymers bearing a single triethoxysilyl end-group (synthesized from the target compound's precursor chemistry) were grafted to silicon wafers and thermally crosslinked. The BCB crosslinking reaction was studied by DSC in bulk and in ultrathin films of only 3–6 nm thickness [1]. Post-crosslinking, these films were analyzed by atomic force microscopy (AFM), ellipsometry, and nanoindentation, demonstrating smooth film morphology with a quantifiably increased elastic modulus relative to the non-crosslinked state [2]. This traceless crosslinking—proceeding without catalyst, without volatile byproducts, and without mass loss—is a hallmark of BCB chemistry that is absent in conventional silane coupling agents such as VTES or APTES. The ability to crosslink films as thin as 3 nm while maintaining film integrity and enhancing mechanical properties is particularly relevant for nanoscale surface modification and ultrathin dielectric layers where conventional crosslinking chemistries (e.g., peroxide- or photo-initiated) introduce defects or require additives incompatible with electronic applications [3].

Ultrathin polymer films Thermal crosslinking Nanoindentation modulus

Molecular Architecture Enables Orthogonal Surface Anchoring and Bulk Crosslinking: Differentiation from Sequential Two-Step Approaches

The target compound is specifically designed as a heterobifunctional molecular building block whose triethoxysilyl group enables covalent grafting-to inorganic surfaces while the BCB moiety provides latent thermal crosslinking capability. In the copolymer system studied by Leibig et al., polymers bearing a single terminal triethoxysilyl group (Mn = 3,000–14,000 g mol⁻¹) were grafted to silicon wafers with grafting performance systematically evaluated as a function of reaction time, polymer concentration, solvent, and number of alkoxysilyl end-groups [1]. This integrated architecture eliminates the need for a separate surface-priming step (e.g., pre-treatment with APTES) followed by polymer deposition—a two-step workflow that introduces an additional interface, potential contaminants, and process variability [2]. The contrast with the two-step approach is quantitative: in the grafted copolymer system, the BCB crosslinking occurs within the already surface-anchored film, producing a covalently bonded, crosslinked layer in a single deposition-and-cure sequence, whereas the two-step APTES + BCB-polymer approach requires independent optimization of silane deposition conditions (hydrolysis time, concentration, catalyst) and polymer film formation [3].

Heterobifunctional monomer Grafting-to Hybrid organic–inorganic materials

Cure Temperature and Thermal Stability Window: BCB-Silane Thermosets Offer Broader Processing Latitude than BCB Homopolymers

Multi-BCB functionalized silane thermosets cure at temperatures above 200 °C and, after curing, achieve 5% weight loss temperatures (T₅%) ranging from 450 °C to 506 °C under nitrogen, with the T₅% increasing systematically with higher BCB content in the copolymer [1]. For the DiBCB-DMS homopolymer (a closely related BCB-silane monomer), copolymers with divinylbenzene withstand temperatures up to 470 °C with a dielectric constant of 2.6 and loss tangents of 4.0 × 10⁻⁴ at 1 GHz and 5.6 × 10⁻⁴ at 10 GHz [2]. In comparison, conventional BCB homopolymers such as DVS-BCB (Cyclotene™) exhibit a glass transition temperature Tg > 350 °C but a lower decomposition onset, and their dielectric constant (~2.65–2.7) is higher than that achievable with multi-BCB silane architectures [3]. The broader processing window between cure onset (~200 °C) and thermal degradation (>450 °C) provides greater tolerance for process variations in manufacturing environments.

Thermal curing Thermogravimetric analysis Processing window

High-Value Application Scenarios for 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene Based on Differentiated Performance Evidence


Low-k Interlayer Dielectric (ILD) Formulations for Sub-10 nm Node Semiconductor Packaging

The target compound serves as a precursor for BCB-functionalized polycarbosilane and polysilsesquioxane thermosets that achieve dielectric constants (k) of 2.20–2.42 at high frequency, outperforming the industry-standard DVS-BCB (k ≈ 2.65–2.7) [1]. Combined with 5% weight loss temperatures exceeding 445–506 °C under N₂ and dissipation factors as low as 7 × 10⁻⁴, these materials address the simultaneous requirements for ultra-low-k performance and thermal stability in advanced node semiconductor ILD applications where every 0.1 reduction in k translates to measurable RC-delay improvement [2]. The triethoxysilyl group enables direct covalent bonding to silicon substrates, eliminating the need for a separate adhesion promoter layer and reducing the overall dielectric stack thickness [3].

Single-Component Adhesion Promoter and Crosslinker for BCB-Based Wafer Bonding and Passivation Layers

Vinyl-functional BCB-silanes are the only organofunctional silane class demonstrated to enhance the adhesion of BCB to silicon dioxide through covalent participation in BCB thermal cure chemistry [1]. The target compound's architecture—triethoxysilyl anchor for SiO₂ binding + vinyl-BCB for covalent integration with the BCB matrix—provides a single-component solution that replaces the conventional two-step APTES-priming + BCB-deposition workflow. Critical adhesion energies (CAE) increase by approximately a factor of 2 when adhesion promoters are employed at BCB-bonded wafer interfaces, and the covalent bonding mechanism is inherently more resistant to moisture-driven subcritical debonding than the secondary interactions provided by amino- or methacryloxy-silanes [2].

Ultrathin Crosslinked Polymer Coatings (3–10 nm) for Nanoscale Surface Modification and Anti-Stiction Layers

BCB-silane copolymers with a single triethoxysilyl end-group enable grafting-to surface modification of silicon wafers followed by traceless thermal crosslinking in films as thin as 3–6 nm, with nanoindentation confirming increased elastic modulus after cure [1]. This capability is unattainable with conventional silane coupling agents (which form monolayers ~1–2 nm thick but cannot be crosslinked) or with conventional crosslinkable polymers (which typically require film thicknesses >100 nm for uniform curing). The combination of sub-10-nm film thickness, covalent substrate anchoring, thermal crosslinking without catalyst or byproducts, and enhanced mechanical properties makes this system uniquely suited for anti-stiction coatings in MEMS/NEMS devices, nanoscale lubrication layers, and ultrathin protective coatings where every nanometer of film thickness impacts device performance [2].

Architecturally Controlled Tapered Copolymer Synthesis for Gradient-Property Surface Modification

The pronounced reactivity ratio difference between 4-VBCB (r = 0.23) and styrene (r = 2.75) in carbanionic copolymerization enables the deliberate design of tapered copolymer architectures where the spatial distribution of crosslinkable BCB units and surface-anchoring triethoxysilyl groups is systematically controlled along the polymer chain [1]. This kinetic handle is structurally encoded by the BCB substituent and is not available with conventional silane comonomers. The resulting gradient copolymers offer a unique platform for engineering surfaces where crosslink density, modulus, and surface energy vary as a function of depth from the substrate interface—a capability relevant to graded-index optical coatings, controlled-adhesion surfaces, and hierarchically structured dielectric layers [2].

Quote Request

Request a Quote for Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.